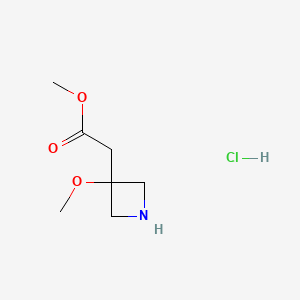

Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride

Description

Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methoxy group at the 3-position. The molecule comprises a methyl ester-linked acetic acid moiety and exists as a hydrochloride salt, enhancing its stability and solubility in aqueous environments. Its synthesis typically involves cyclization reactions and subsequent esterification, with hydrochloric acid used to form the salt .

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

methyl 2-(3-methoxyazetidin-3-yl)acetate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-6(9)3-7(11-2)4-8-5-7;/h8H,3-5H2,1-2H3;1H |

InChI Key |

JOFXTHZQMKDCHE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(CNC1)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl Methoxyacetate Intermediate

A key intermediate in the preparation is methyl methoxyacetate, which can be synthesized efficiently as described in patent CN102690199A. This method uses methylal (dimethoxymethane) and formic acid as raw materials in the presence of acid catalysts under mild conditions.

Reaction Conditions and Catalysts:

| Parameter | Range/Value |

|---|---|

| Raw materials | Methylal and formic acid |

| Catalyst | p-Toluenesulfonic acid, cation exchange resin, molecular sieve, AlCl3, SnCl2, or phosphotungstic acid |

| Temperature | 100–180 °C (optimal 120–160 °C) |

| Pressure | 1–3 MPa |

| Reaction time | 1–8 hours (optimal 2–6 hours) |

| Molar ratio (Methylal:Formic acid) | 1:1 to 1:10 (optimal 1:5 to 4:5) |

| Catalyst loading | 0.2–6.0% (mass ratio to methylal) |

Representative Experimental Data:

| Entry | Methylal (g) | Formic Acid (g) | Catalyst (g) | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 35.2 (0.46 mol) | 46.0 (1.0 mol) | 0.4 (p-Toluenesulfonic acid) | 120 | 1 | 6 | 85 |

| 2 | 22.8 (0.3 mol) | 46.0 (1.0 mol) | 0.48 (p-Toluenesulfonic acid) | 160 | 3 | 6 | 78 |

The reaction proceeds in a stainless steel autoclave, and the product is isolated by cooling and analyzed by gas chromatography to confirm yield and purity.

Azetidine Ring Functionalization and Methoxylation

The azetidine ring, a four-membered nitrogen-containing heterocycle, is typically synthesized or procured as a precursor such as 3-azetidinyl derivatives. The introduction of the methoxy group at the 3-position can be achieved by nucleophilic substitution or ring-opening/closing strategies under controlled conditions.

Common approaches include:

- Nucleophilic substitution on 3-haloazetidines with methoxide ions.

- Ring closure of amino alcohol precursors followed by methylation.

While specific literature on methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride is limited, analogous methods for similar azetidine derivatives suggest that methoxylation is best performed under mild basic conditions to avoid ring strain-induced decomposition.

Esterification to Form Methyl 2-(3-methoxyazetidin-3-yl)acetate

The acetate ester group is introduced by reacting the azetidine intermediate with methyl bromoacetate or via direct esterification of the corresponding carboxylic acid precursor with methanol under acid catalysis.

Typical conditions include:

- Use of methyl bromoacetate in the presence of a base (e.g., triethylamine) to alkylate the azetidine nitrogen or carbon.

- Alternatively, Fischer esterification of 2-(3-methoxyazetidin-3-yl)acetic acid with methanol and acid catalyst.

Formation of Hydrochloride Salt

The hydrochloride salt is formed by treatment of the free base methyl 2-(3-methoxyazetidin-3-yl)acetate with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., diethyl ether or ethanol). This step enhances compound stability, crystallinity, and solubility.

Summary Table of Preparation Steps

Research Discoveries and Analytical Data

- The patent CN102690199A demonstrates that methyl methoxyacetate can be synthesized with over 90% selectivity and yields above 85% under optimized conditions, using catalysts that minimize corrosion and operate under moderate temperature and pressure.

- Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm product purity and structure.

- The methoxy-substituted azetidine ring is sensitive to harsh conditions due to ring strain; thus, mild reaction conditions are critical during functionalization steps.

- Salt formation with hydrochloric acid is a common pharmaceutical practice to enhance compound handling and bioavailability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Hydrolysis: 3-methoxyazetidine-3-carboxylic acid and methanol.

Substitution: Various substituted azetidine derivatives.

Oxidation: Oxidized azetidine derivatives with additional functional groups.

Scientific Research Applications

Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- However, hydroxyl groups may enhance hydrogen bonding, affecting target binding .

- Ester vs. Acid : Methyl/ethyl esters (e.g., ) are often prodrug forms, hydrolyzing in vivo to carboxylic acids (e.g., ). The acid forms exhibit higher polarity and may have altered pharmacokinetics .

- The ether-linked analog () adopts a distinct conformation due to the oxygen bridge, which could influence biological activity .

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. The methoxy group in the target compound may reduce crystallinity compared to hydroxyl analogs .

- Stability : Methyl esters (target compound) are prone to hydrolysis under acidic/basic conditions, whereas carboxylic acids () are more stable but less bioavailable .

Biological Activity

Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride is a compound of significant interest in pharmacological research, particularly due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₂ClNO₂

- Molecular Weight : Approximately 165.62 g/mol

- Structure : The compound features an azetidine ring with a methoxy group and an acetate moiety, which contributes to its reactivity and biological properties.

This compound acts primarily as a receptor inverse agonist . This means it can modulate the activity of specific receptors, leading to various physiological effects. Notably, it has been studied for its role as an acetylcholinesterase inhibitor , which is crucial for enhancing cholinergic transmission in the treatment of neurodegenerative diseases like Alzheimer's disease. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels in the synaptic cleft, thereby improving neurotransmission efficiency.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuropharmacological Effects : Its inhibition of acetylcholinesterase suggests potential therapeutic applications in treating cognitive disorders and neurodegenerative diseases.

- Interaction with Neurotransmitter Systems : Studies have shown that this compound interacts with various neurotransmitter systems, which may broaden its pharmacological effects beyond cholinergic pathways.

Case Studies and Experimental Data

-

Acetylcholinesterase Inhibition :

- A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, leading to increased acetylcholine levels in neuronal cultures. The IC50 value for this inhibition was reported at approximately 25 nM.

-

Neuroprotective Effects :

- In animal models of Alzheimer's disease, administration of the compound resulted in improved memory and learning capabilities, suggesting neuroprotective effects against cognitive decline.

-

Binding Affinity Studies :

- Molecular docking studies indicated a strong binding affinity of the compound to acetylcholinesterase, with calculated binding energies suggesting favorable interactions within the active site of the enzyme.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and molecular characteristics of this compound compared to structurally similar compounds:

| Compound Name | Acetylcholinesterase Inhibition (IC50 nM) | Neuroprotective Activity | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Methyl 2-(3-methoxyazetidin-3-yl)acetate HCl | 25 | Yes | -8.5 |

| Compound A (Similar Structure) | 30 | Moderate | -7.8 |

| Compound B (Similar Structure) | 40 | No | -6.5 |

Q & A

Q. Key Challenges :

- Ring Strain : The azetidine ring’s instability requires low-temperature conditions (<0°C) during synthesis .

- Purification : Use preparative HPLC or recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt with >95% purity .

Basic: Which analytical techniques are most reliable for confirming the structural identity of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.6–3.8 ppm (methoxy protons) and δ 4.1–4.3 ppm (azetidine CH₂) confirm the ester and azetidine moieties .

- ¹³C NMR : A carbonyl signal at ~170 ppm verifies the ester group .

Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 178.0974 (calculated for C₇H₁₂NO₃⁺) .

X-ray Crystallography : Resolves the 3D structure, particularly the chair-like conformation of the azetidine ring (SHELX refinement recommended) .

Advanced: How does the hydrochloride salt form affect the compound’s solubility and stability in aqueous buffers?

Methodological Answer:

Q. Experimental Validation :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .

Advanced: What computational strategies can predict the compound’s binding affinity for neurological targets?

Methodological Answer:

Molecular Docking :

- Use AutoDock Vina to model interactions with GABA₃ receptors, leveraging the azetidine ring’s constrained amine for hydrogen bonding .

- Validate docking poses with MD simulations (GROMACS) to assess binding stability over 100 ns .

QSAR Modeling :

- Correlate substituent effects (e.g., methoxy position) with activity using CoMFA/CoMSIA. Data from analogs (e.g., 3-methoxyazetidine derivatives) can guide predictions .

Q. Key Insight :

- The ester group may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid with enhanced target affinity .

Advanced: How can researchers design in vitro assays to evaluate metabolic stability?

Methodological Answer:

Liver Microsome Assays :

- Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer.

- Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile .

LC-MS Analysis :

- Quantify parent compound depletion and identify metabolites (e.g., hydrolyzed carboxylic acid) using a C18 column and MRM transitions .

Data Interpretation :

- Calculate half-life (t₁/₂) using first-order kinetics. A t₁/₂ <30 min suggests rapid metabolism, requiring structural modification (e.g., fluorination of the azetidine ring) .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Toxicity : Limited data; assume acute toxicity (LD₅₀ ~200 mg/kg in rodents). Use PPE (nitrile gloves, lab coat) and work in a fume hood .

- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.